molecular formula C6H13BO4 B15316065 (3-Methoxy-2,2-dimethyl-3-oxopropyl)boronic acid

(3-Methoxy-2,2-dimethyl-3-oxopropyl)boronic acid

Cat. No.: B15316065
M. Wt: 159.98 g/mol
InChI Key: BJDQVOVIAYFNKJ-UHFFFAOYSA-N
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Description

(3-Methoxy-2,2-dimethyl-3-oxopropyl)boronic acid is an organoboron compound with the molecular formula C6H11BO4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-2,2-dimethyl-3-oxopropyl)boronic acid typically involves the reaction of boronic acid derivatives with appropriate organic substrates. One common method involves the use of boronic acid and an ester derivative under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-2,2-dimethyl-3-oxopropyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions include various boronic esters, substituted boronic acids, and reduced boron compounds, which are valuable intermediates in organic synthesis .

Scientific Research Applications

(3-Methoxy-2,2-dimethyl-3-oxopropyl)boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • Methylboronic acid
  • Vinylboronic acid

Comparison

Compared to similar compounds, (3-Methoxy-2,2-dimethyl-3-oxopropyl)boronic acid is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. Its methoxy and dimethyl groups offer steric and electronic effects that can influence the outcome of reactions, making it a valuable compound in organic synthesis .

Properties

Molecular Formula

C6H13BO4

Molecular Weight

159.98 g/mol

IUPAC Name

(3-methoxy-2,2-dimethyl-3-oxopropyl)boronic acid

InChI

InChI=1S/C6H13BO4/c1-6(2,4-7(9)10)5(8)11-3/h9-10H,4H2,1-3H3

InChI Key

BJDQVOVIAYFNKJ-UHFFFAOYSA-N

Canonical SMILES

B(CC(C)(C)C(=O)OC)(O)O

Origin of Product

United States

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